

Application Notes and Protocols: Cynomolgus Monkey Model for CYP11B2 Inhibitor Testing

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Compound of Interest

Compound Name: CYP11B2-IN-2

Cat. No.: B15135005

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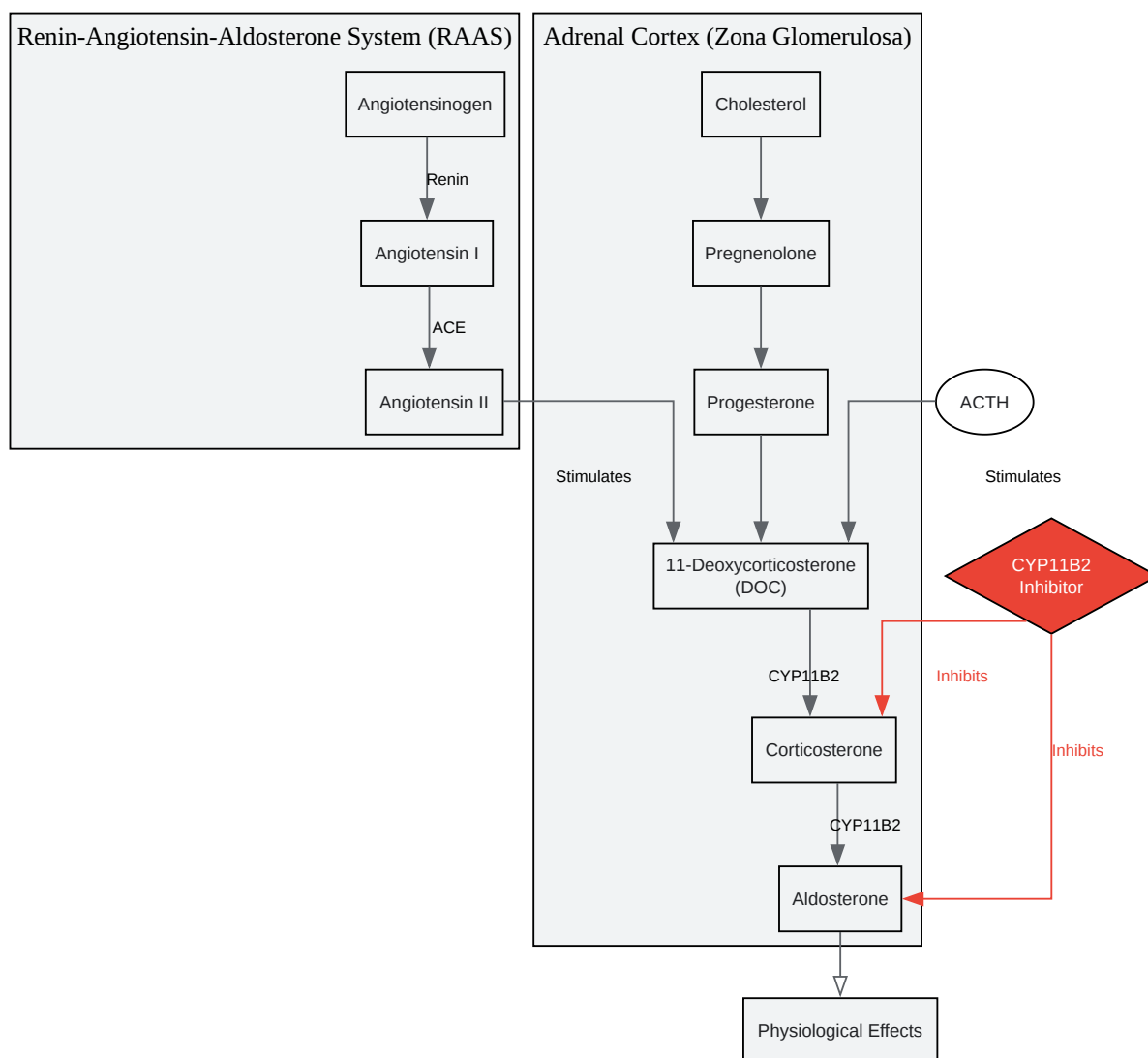
Audience: Researchers, scientists, and drug development professionals.

Introduction

The inhibition of aldosterone synthase (CYP11B2) is a promising therapeutic strategy for various cardiorenal diseases, including hypertension, heart failure, and chronic kidney disease. Due to the high homology between human and non-human primate CYP11B2, the cynomolgus monkey (*Macaca fascicularis*) has emerged as a critical preclinical model for evaluating the potency, selectivity, and safety of CYP11B2 inhibitors.^{[1][2][3]} Rodent models are often inadequate for this purpose due to lower homology in the CYP11B2 enzyme.^{[1][3]} These application notes provide detailed protocols for utilizing the cynomolgus monkey model in the preclinical assessment of CYP11B2 inhibitors.

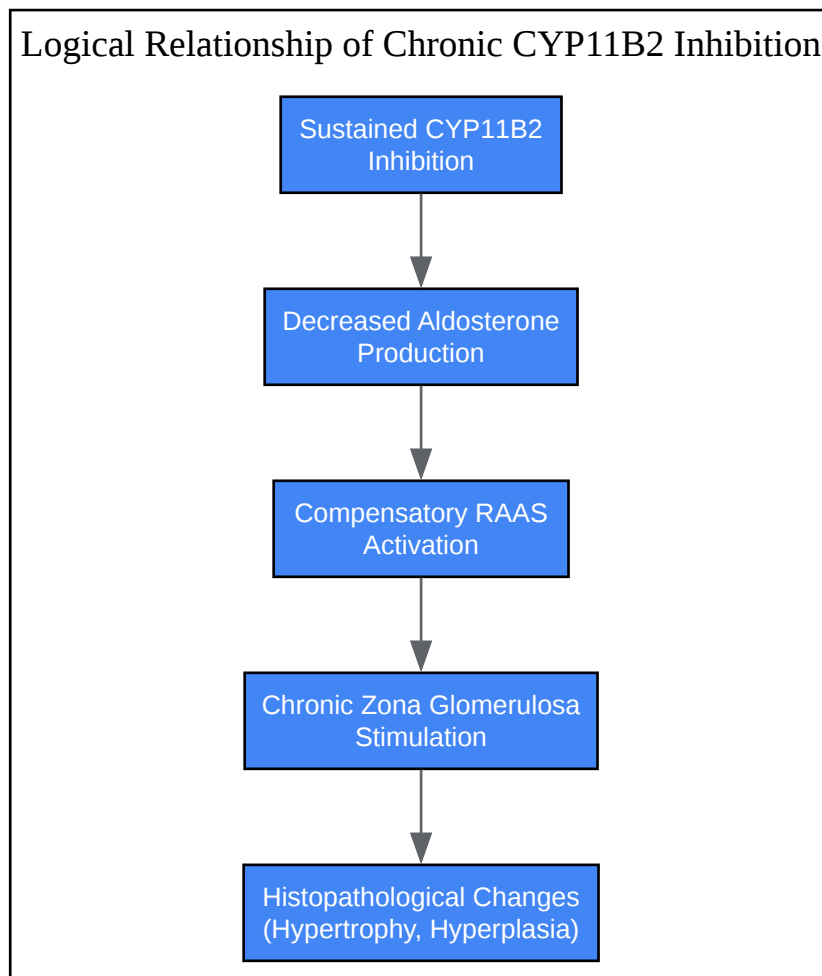
Signaling Pathway of Aldosterone Synthesis

The synthesis of aldosterone in the adrenal cortex is a multi-step process culminating in the conversion of 11-deoxycorticosterone to aldosterone by CYP11B2. This pathway is tightly regulated, primarily by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. Adrenocorticotrophic hormone (ACTH) can also stimulate aldosterone production. Understanding this pathway is crucial for designing and interpreting studies on CYP11B2 inhibitors.





Logical Relationship of Chronic CYP11B2 Inhibition



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References

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